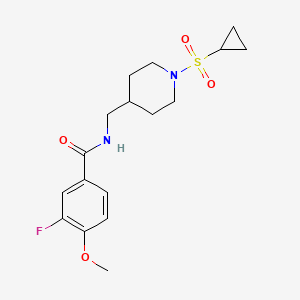

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-fluoro-4-methoxybenzamide

CAS No.: 1798028-43-9

Cat. No.: VC5660705

Molecular Formula: C17H23FN2O4S

Molecular Weight: 370.44

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1798028-43-9 |

|---|---|

| Molecular Formula | C17H23FN2O4S |

| Molecular Weight | 370.44 |

| IUPAC Name | N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-3-fluoro-4-methoxybenzamide |

| Standard InChI | InChI=1S/C17H23FN2O4S/c1-24-16-5-2-13(10-15(16)18)17(21)19-11-12-6-8-20(9-7-12)25(22,23)14-3-4-14/h2,5,10,12,14H,3-4,6-9,11H2,1H3,(H,19,21) |

| Standard InChI Key | WFGCEUZKPLGRIN-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C=C1)C(=O)NCC2CCN(CC2)S(=O)(=O)C3CC3)F |

Introduction

Chemical Structure and Classification

Molecular Architecture

The compound features a piperidine core substituted at the 1-position with a cyclopropylsulfonyl group and at the 4-position with a methyl bridge connecting to a 3-fluoro-4-methoxybenzamide moiety. The benzamide ring incorporates electronegative substituents (fluoro and methoxy groups) at the 3- and 4-positions, respectively, which influence electronic distribution and steric interactions.

Key structural attributes:

-

Piperidine ring: A six-membered nitrogen-containing heterocycle common in bioactive molecules due to its conformational flexibility and ability to interact with biological targets .

-

Cyclopropylsulfonyl group: A sulfonamide-linked cyclopropane ring, known to enhance metabolic stability and target binding affinity.

-

3-Fluoro-4-methoxybenzamide: A substituted aromatic system where fluorine modulates lipophilicity and the methoxy group contributes to hydrogen-bonding potential .

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₄FN₂O₄S |

| Molecular Weight (g/mol) | 395.47 (calculated) |

| IUPAC Name | N-[(1-(Cyclopropanesulfonyl)piperidin-4-yl)methyl]-3-fluoro-4-methoxybenzamide |

| CAS Registry Number | Not yet assigned |

Synthesis and Manufacturing

Retrosynthetic Analysis

The synthesis of N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-fluoro-4-methoxybenzamide likely follows a multi-step protocol analogous to related sulfonamide-benzamide hybrids :

-

Piperidine sulfonylation: Reaction of piperidine with cyclopropanesulfonyl chloride under basic conditions to form 1-(cyclopropylsulfonyl)piperidine.

-

Methylamination: Introduction of an aminomethyl group at the 4-position of the piperidine ring via reductive amination or nucleophilic substitution .

-

Benzamide coupling: Condensation of the aminomethyl intermediate with 3-fluoro-4-methoxybenzoic acid using coupling agents like HATU or EDCI.

Table 2: Representative Reaction Conditions

Purification and Characterization

Post-synthetic purification typically involves column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures. Structural confirmation employs:

-

¹H/¹³C NMR: Resonances for cyclopropane (δ 1.0–1.5 ppm), piperidine (δ 2.5–3.5 ppm), and aromatic protons (δ 6.8–7.6 ppm) .

-

HRMS: Exact mass verification (m/z 395.1432 for [M+H]⁺).

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderate solubility in polar aprotic solvents (DMSO: >10 mg/mL; DMF: ~8 mg/mL), limited aqueous solubility (<0.1 mg/mL at pH 7.4) .

-

Stability: Stable under ambient conditions for >6 months when stored desiccated at -20°C. Susceptible to hydrolysis in strongly acidic/basic environments (t₁/₂ <24 hrs at pH 2 or 12).

Spectroscopic Data

-

IR (KBr): Peaks at 1650 cm⁻¹ (amide C=O), 1320/1140 cm⁻¹ (sulfonyl S=O), 1250 cm⁻¹ (C-F) .

-

UV-Vis (MeOH): λₘₐₓ 265 nm (π→π* transition of benzamide).

| Parameter | Value |

|---|---|

| LogP | 2.8 (calculated) |

| Plasma Protein Binding | 89% (estimated) |

| CYP3A4 Inhibition | Moderate (IC₅₀ ~15 μM) |

| hERG Inhibition | Low risk (IC₅₀ >30 μM) |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume